Computational Docking: ALLO-2-Hydroxycitric Acid Exhibits Superior Binding Stability to SARS-CoV-2 Mpro Compared to Garcinia Acid
In a molecular dynamics simulation of ligand-protein complexes with the SARS-CoV-2 main protease (6LU7), ALLO-2-hydroxycitric acid (hibiscus acid, HA) remained stably bound to the catalytic pocket for the full 100 ns simulation period, maintaining an RMSD of less than 1 Å [1]. In stark contrast, its diastereomer garcinia acid (GA, (2S,3S)-isomer) dissociated from the active site within the initial 16 ns of the same simulation [1].
| Evidence Dimension | Ligand binding stability to SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | Remained bound for 100 ns; RMSD < 1 Å |
| Comparator Or Baseline | Garcinia acid ((2S,3S)-HCA) dissociated within 16 ns |
| Quantified Difference | Binding stability differential: >84 ns (HA remained bound for >6.25x longer) |
| Conditions | 100 ns molecular dynamics simulation of HA/GA docked to SARS-CoV-2 main protease (PDB 6LU7) |
Why This Matters
This computational evidence predicts a functionally distinct and more persistent target engagement for ALLO-2-hydroxycitric acid relative to its diastereomer, making it the preferred candidate for antiviral lead development programs.
- [1] López-Orozco, W., Mendoza-Huizar, L. H., Álvarez-Romero, G. A., & Sánchez-Zavala, M. (2025). A computational study of the potential bioactivity of hibiscus and garcinia acids against SARS-CoV-2. Journal of the Serbian Chemical Society, 90(1), 1-15. View Source
